N-(4-nitrophenyl)-2-tosylacetamide
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Overview
Description
N-(4-nitrophenyl)-2-tosylacetamide: is an organic compound characterized by the presence of a nitrophenyl group and a tosylacetamide moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The nitrophenyl group imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-nitrophenyl)-2-tosylacetamide typically involves the reaction of 4-nitroaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with acetic anhydride to yield the final product. The reaction conditions often include refluxing the mixture to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(4-nitrophenyl)-2-tosylacetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: N-(4-aminophenyl)-2-tosylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitroaniline and tosylacetic acid.
Scientific Research Applications
Chemistry: N-(4-nitrophenyl)-2-tosylacetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The tosyl group can also participate in binding interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the tosyl group, resulting in different chemical properties and reactivity.
N-(4-nitrophenyl)-2-chloroacetamide: Contains a chloro group instead of a tosyl group, leading to variations in its chemical behavior.
Uniqueness: N-(4-nitrophenyl)-2-tosylacetamide is unique due to the presence of both nitrophenyl and tosyl groups, which confer distinct chemical properties. This combination allows for versatile applications in synthetic chemistry and potential biological activities .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUNCTCMJADHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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